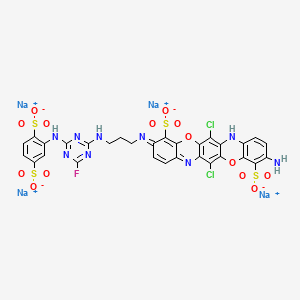
4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
概要
説明
4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl is an organic compound with the molecular formula C19H24O3 It is a biphenyl derivative with a hydroxyhexyloxy group and a methoxy group attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then functionalized with a hydroxyhexyloxy group and a methoxy group.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods: Industrial production may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
化学反応の分析
Types of Reactions
4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler biphenyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler biphenyl derivatives.
Substitution: Formation of biphenyl derivatives with different functional groups.
科学的研究の応用
4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl has several applications in scientific research:
Material Science: It is used in the synthesis of liquid crystalline materials, which have applications in display technologies and optical devices.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: It is studied for its potential biological activities, including its interactions with biological membranes and proteins.
Industry: The compound is used in the development of new polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl involves its interaction with molecular targets such as enzymes and receptors. The hydroxyhexyloxy group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(6-Hydroxyhexyloxy)benzoic Acid: Similar in structure but with a carboxylic acid group instead of a methoxy group.
4-(6-Hydroxyhexyloxy)phenol: Similar but with a phenol group instead of a methoxy group.
4-(6-Hydroxyhexyloxy)benzaldehyde: Similar but with an aldehyde group instead of a methoxy group.
Uniqueness
4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl is unique due to its combination of a hydroxyhexyloxy group and a methoxy group on a biphenyl core. This combination imparts specific chemical and physical properties, making it suitable for applications in liquid crystalline materials and advanced polymers.
特性
IUPAC Name |
6-[4-(4-methoxyphenyl)phenoxy]hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-15-5-3-2-4-14-20/h6-13,20H,2-5,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPEPIBAAMUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659920 | |
| Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106869-53-8 | |
| Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
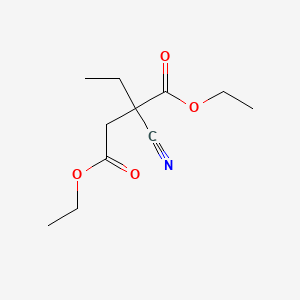
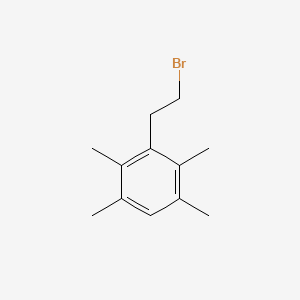
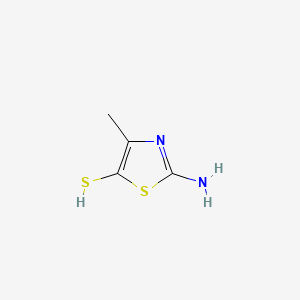

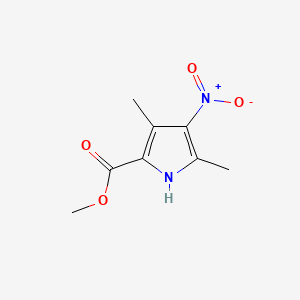
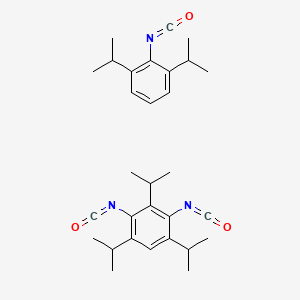
![[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B566424.png)
